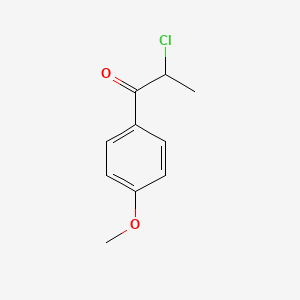

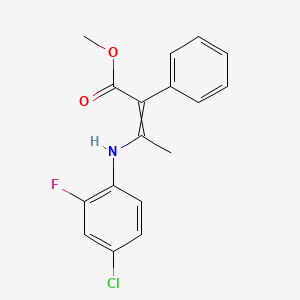

![molecular formula C14H11ClO2S B1350345 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid CAS No. 30082-41-8](/img/structure/B1350345.png)

3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

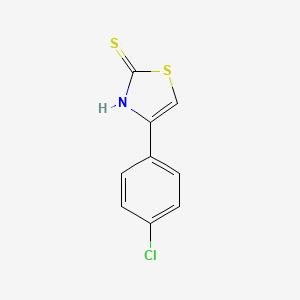

3-(4-Chlorophenyl)sulfanylmethylbenzoic acid (3-CPSMBA) is a synthetic organic compound with a wide range of potential applications in the fields of medicine and biochemistry. It is a derivative of benzoic acid, which is a type of carboxylic acid. 3-CPSMBA is also known as 3-chlorophenylsulfonylmethylbenzoic acid, 3-chlorobenzenesulfonylmethylbenzoic acid, and 3-chlorophenylsulfonylmethylbenzoate. This compound has been studied for its potential use in the synthesis of drugs, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Materials Science Applications

- Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, have been developed for their high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are promising for optical applications due to their transparency and colorlessness in the visible region (Tapaswi et al., 2015).

Organic Synthesis and Catalysis

- Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the utility of sulfur-containing compounds in facilitating efficient condensation reactions under mild conditions (Tayebi et al., 2011).

- The oxidation of sulfanyl-substituted bicyclic dioxetanes, which can be derived from compounds similar to 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, has been explored for their potential in chemiluminescence applications. These compounds exhibit stability and the ability to undergo oxidation to sulfinyl- and sulfonyl-substituted derivatives, which could be useful in developing novel chemiluminescent materials (Watanabe et al., 2010).

Biochemical Applications

- The role of cysteine in the detoxification of herbicides has been studied, showing that compounds like methyl 2-chloro-3 (4-chlorophenyl) propionate, related to 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, can undergo hydrolysis and subsequent conjugation with cysteine in vivo. This highlights the biochemical relevance of such compounds in studying detoxification pathways and interactions with biomolecules (Collet & Pont, 1978).

Environmental Applications

- The purification of water using near-UV illuminated suspensions of titanium dioxide has been investigated, where compounds like benzoic acid and its derivatives, similar to the study compound, were oxidized to carbon dioxide. This research suggests potential environmental applications of such compounds in the degradation and removal of organic pollutants from water sources (Matthews, 1990).

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSWCDAPANKIOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395824 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |

CAS RN |

30082-41-8 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)